molecular formula C13H17NO2S2 B14715264 o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate CAS No. 22212-93-7

o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate

Cat. No.: B14715264
CAS No.: 22212-93-7
M. Wt: 283.4 g/mol
InChI Key: SKUDHUFZLCESCE-UHFFFAOYSA-N
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Description

o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate: is an organic compound that features a unique combination of a dithiolan ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate typically involves the reaction of 4-methyl-1,3-dithiolane with phenyl dimethylcarbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free or green chemistry approaches can also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolan ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbamate group can yield amines .

Scientific Research Applications

Chemistry: In chemistry, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes .

Medicine: Its unique structure may allow it to target specific molecular pathways involved in disease .

Industry: In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .

Mechanism of Action

The mechanism of action of o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carbamate group can also interact with biological molecules, further influencing the compound’s effects .

Comparison with Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenol
  • 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
  • 1,3-Dithiolane, 2-(4-hydroxyphenyl)-

Comparison: Compared to similar compounds, o-(4-Methyl-1,3-dithiolan-2-yl)phenyl dimethylcarbamate is unique due to the presence of both a dithiolan ring and a carbamate group. This combination of functional groups allows for a wider range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .

Properties

CAS No.

22212-93-7

Molecular Formula

C13H17NO2S2

Molecular Weight

283.4 g/mol

IUPAC Name

[2-(4-methyl-1,3-dithiolan-2-yl)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C13H17NO2S2/c1-9-8-17-12(18-9)10-6-4-5-7-11(10)16-13(15)14(2)3/h4-7,9,12H,8H2,1-3H3

InChI Key

SKUDHUFZLCESCE-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(S1)C2=CC=CC=C2OC(=O)N(C)C

Origin of Product

United States

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